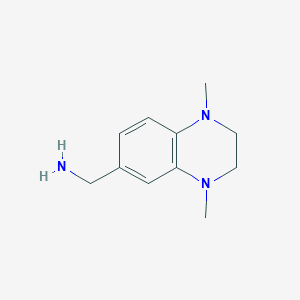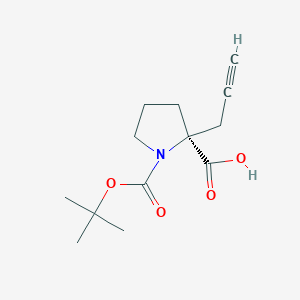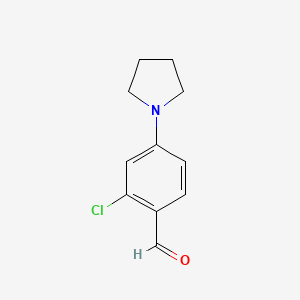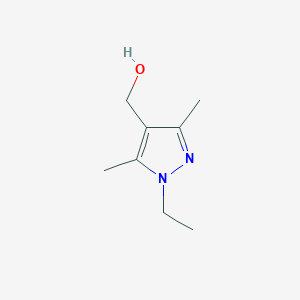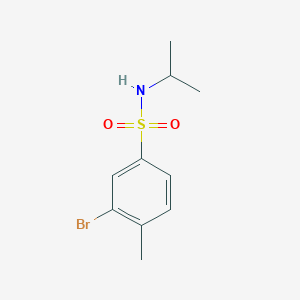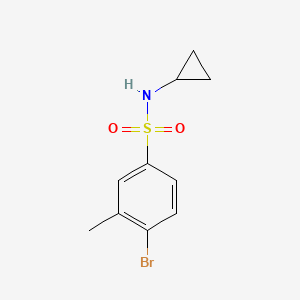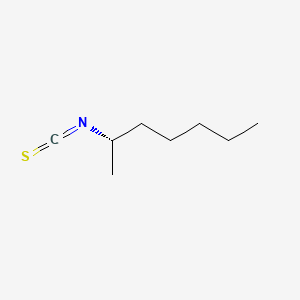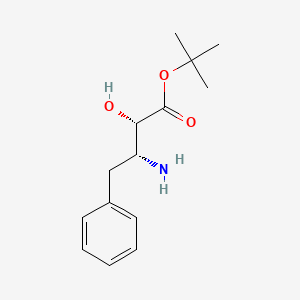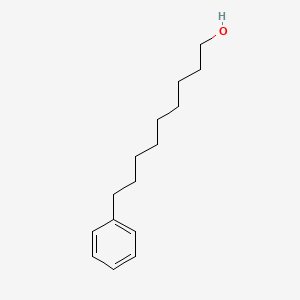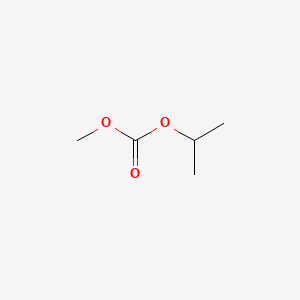
Carbonato de metilo e isopropilo
Descripción general
Descripción
Methyl isopropyl carbonate is an organic chemical compound with the molecular formula C5H10O3 . It has a molecular weight of 118.13 . It is also known by its IUPAC name, isopropyl methyl carbonate . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The molecular structure of Methyl isopropyl carbonate consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C5H10O3/c1-4(2)8-5(6)7-3/h4H,1-3H3 .Aplicaciones Científicas De Investigación
Disolvente para la Química Verde
El carbonato de metilo e isopropilo (MIC) está ganando atención como un posible disolvente verde debido a sus propiedades favorables, como su baja toxicidad, biodegradabilidad y mínimo impacto ambiental. Puede utilizarse en lugar de disolventes más peligrosos en procesos de síntesis y purificación química .
Captura y Conversión de CO2
Las investigaciones han demostrado que el MIC puede desempeñar un papel en los procesos de captura y conversión de CO2. Su capacidad para reaccionar con el CO2 lo convierte en un candidato para el desarrollo de materiales que puedan secuestrar el dióxido de carbono de la atmósfera .
Tratamiento de la Contaminación por Metales Pesados
Los materiales basados en MIC se han explorado por su potencial en el tratamiento de la contaminación por metales pesados. Pueden modificarse para mejorar su capacidad de adsorción de metales pesados, lo que los hace útiles en los esfuerzos de remediación ambiental .
Safety and Hazards
Methyl isopropyl carbonate is classified as a flammable liquid and vapor . Containers of this compound may explode when heated, and its vapors may form explosive mixtures with air . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . Protective equipment should be worn when handling this compound .
Mecanismo De Acción
Pharmacokinetics
Its bioavailability would depend on the route of administration and the physicochemical properties of the compound .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals might influence the action, efficacy, and stability of MIC. For instance, high temperatures might increase the rate of chemical reactions involving MIC, potentially enhancing its biological effects .
Análisis Bioquímico
Biochemical Properties
Methyl isopropyl carbonate plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic compounds. This interaction is crucial for the proper functioning of enzymatic reactions and protein folding processes. Methyl isopropyl carbonate can also act as a reactant in certain esterification reactions, where it interacts with enzymes such as esterases and lipases to form esters .
Cellular Effects
Methyl isopropyl carbonate influences cellular processes by affecting cell membrane integrity and permeability. It can disrupt lipid bilayers, leading to changes in cell signaling pathways and gene expression. This compound has been shown to cause alterations in cellular metabolism, including changes in the activity of metabolic enzymes and the production of reactive oxygen species . These effects can vary depending on the concentration and exposure time of methyl isopropyl carbonate.
Molecular Mechanism
At the molecular level, methyl isopropyl carbonate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for binding sites. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl isopropyl carbonate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to methyl isopropyl carbonate can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of methyl isopropyl carbonate vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing the solubility and bioavailability of hydrophobic drugs. At high doses, methyl isopropyl carbonate can cause toxic effects, including liver and kidney damage, as well as adverse effects on the immune system . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Methyl isopropyl carbonate is involved in metabolic pathways related to its breakdown and utilization. It is metabolized by enzymes such as esterases and oxidases, which convert it into smaller, more water-soluble compounds that can be excreted from the body . This compound can also affect metabolic flux by altering the levels of key metabolites and cofactors involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, methyl isopropyl carbonate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of methyl isopropyl carbonate can influence its biological activity and toxicity.
Subcellular Localization
Methyl isopropyl carbonate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization can affect its activity and function, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct methyl isopropyl carbonate to specific organelles, where it can exert its effects on cellular processes .
Propiedades
IUPAC Name |
methyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(2)8-5(6)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIJMMSZBQEWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427384 | |
| Record name | METHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51729-83-0 | |
| Record name | METHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ISOPROPYL CARBONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


